beta-Necrodol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104086-70-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1R,3R)-2,2,3-trimethyl-4-methylidenecyclopentyl]methanol |
InChI |
InChI=1S/C10H18O/c1-7-5-9(6-11)10(3,4)8(7)2/h8-9,11H,1,5-6H2,2-4H3/t8-,9+/m1/s1 |
InChI Key |
QPEVOWJNFFZVOF-BDAKNGLRSA-N |
SMILES |
CC1C(=C)CC(C1(C)C)CO |
Isomeric SMILES |
C[C@@H]1C(=C)C[C@H](C1(C)C)CO |
Canonical SMILES |
CC1C(=C)CC(C1(C)C)CO |
Synonyms |
eta-necrodol necrodol |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Underpinnings of Beta Necrodol
Proposed Biosynthetic Routes for Irregular Monoterpenoids
The biosynthesis of irregular monoterpenoids, including beta-necrodol, is generally considered to be complex and, in many cases, still unclear. nih.gov Terpenoid biosynthesis universally begins with two five-carbon precursor units: isopentenyl diphosphate (B83284) (IPP) and its allylic isomer, dimethylallyl diphosphate (DMAPP). These precursors condense to form larger terpene skeletons.
For the necrodol skeleton, two primary biosynthetic routes have been suggested:
Geranyl Diphosphate Pathway via Isocamphane (B1619365) Skeleton: One proposed pathway suggests that the necrodol skeleton could be generated from geranyl diphosphate (GPP), which is typically formed from the head-to-tail 1′-4 linkage of DMAPP and IPP. nih.gov This route is hypothesized to proceed via an isocamphane intermediate. nih.gov
Lavandulyl Cation Pathway: An alternative biosynthetic pathway to the necrodol skeleton has been proposed involving a lavandulyl cation. nih.gov This pathway would then be followed by cyclization and subsequent methyl rearrangement to yield the necrodol structure. nih.gov This suggestion is partly based on the observation that sex pheromones of some mealybug species are irregular terpenoids displaying non-head-to-tail 1'-2 linkages between isoprene (B109036) units, with lavandulyl esters being simpler structural examples. nih.gov
These proposed routes highlight the intricate rearrangements and cyclizations necessary to form the unique necrodane structure, which deviates from the standard terpene construction.
Enzymatic Mechanisms in Necrodane Formation
While specific enzymes directly named "necrodol synthase" have not been fully characterized, the formation of the necrodane skeleton and its derivatives involves a series of enzymatic reactions typical of terpene biosynthesis and subsequent modifications. The initial steps of terpene synthesis rely on enzymes like isopentenyl diphosphate isomerase, which interconverts IPP and DMAPP, and geranyl diphosphate synthase, which condenses IPP and DMAPP to form GPP.
Further modifications of the terpene skeleton, such as those leading to the irregular necrodane structure, often involve highly versatile oxidative enzymes. Monooxygenases and dioxygenases play crucial roles in the oxidative cleavage of carbon-carbon bonds and the introduction of functional groups. For instance, the biosynthetic origin of necrodanhydride, a related compound, is postulated to involve the allyl-oxidation of trans-α-necrodol to a ketoalcohol, followed by further oxidation to a carboxylic acid, tautomerization to an enol, and subsequent degradation by dioxygenases. Cytochrome P450 monooxygenases, a large family of iron and heme-dependent enzymes, are known for their ability to catalyze a wide range of reactions in natural product biosynthesis, including aliphatic and aromatic bond hydroxylation, double bond epoxidation, and oxidative rearrangements. These enzymes exhibit high chemo-, regio-, and stereoselectivity.
In the context of laboratory synthesis and potentially in vivo processes, lipase-catalyzed reactions have demonstrated enantioselective synthesis of this compound. Lipases can selectively transform one enantiomer from a racemic mixture, suggesting that enzymatic processes could contribute to the specific stereochemistry observed in natural necrodols.
Evolutionary Perspectives on Necrodol Biosynthesis in Plants and Insects
The presence of necrodol compounds in both insects and plants suggests interesting evolutionary trajectories for their biosynthesis. The independent evolution of similar biosynthetic pathways in distinct kingdoms is a known phenomenon, as exemplified by the iridoid biosynthetic pathway in plants and insects.
In plants, trans-α-necrodol has been identified as an autapomorphic trait of Lavandula stoechas subsp. luisieri. The acquisition of trans-α-necrodol synthesis by this lavender species raises questions regarding the origin of the gene encoding the responsible enzyme. It is recognized that terpene synthases, the enzymes responsible for forming the diverse array of terpene skeletons, can readily undergo neofunctionalization, meaning they can evolve new catalytic activities from existing ones. This evolutionary plasticity of terpene synthases could explain the emergence of irregular monoterpenoid pathways in different lineages.
In insects, alpha- and beta-necrodols were first isolated from the defensive secretions of the carrion beetle Necrodes surinamensis. nih.gov Furthermore, necrodane compounds, including those with a this compound skeleton, have been identified as sex pheromones in mealybug species, such as Delottococcus aberiae. nih.gov The production of these compounds de novo by insects, rather than sequestration from host plants, implies an evolved biosynthetic capacity within these organisms. The structural relationship between different necrodane compounds found in insects suggests a related biosynthetic pathway for these compounds.
Gene Expression and Regulation of Necrodol Synthases
The regulation of biosynthetic pathways, including those for irregular monoterpenoids like this compound, is a complex process involving various genetic mechanisms. While specific "necrodol synthase" genes have not been fully elucidated, the general principles of gene expression and regulation for terpene synthases and other enzymes in biosynthetic clusters apply.
Biosynthetic gene clusters (BGCs) often contain pathway-specific regulators, typically transcription factors (TFs), which directly activate the expression of the genes within the cluster. These transcription factors bind to cis-regulatory elements in the promoter regions of target genes, influencing their transcription. The expression levels of these regulatory genes can be influenced by environmental cues and global regulatory networks.
Beyond transcriptional control, post-translational modifications and chromatin modifications also play significant roles in regulating gene expression. For instance, histone acetylation, a key epigenetic modification, can alter chromatin accessibility, thereby influencing the binding of RNA polymerase II and transcription factors to promoter regions and affecting gene expression. Metabolic enzymes can directly or indirectly impact chromatin modifications and gene expression by supplying metabolites that regulate the activity of chromatin-modifying enzymes or transcription regulators. For example, acetyl-CoA synthetase (ACS) is involved in providing acetyl moieties for protein acetylation, including histone acetylation, and its expression levels are regulated.
Understanding the precise genes encoding enzymes involved in necrodane formation and their regulatory mechanisms would provide valuable insights into the biosynthesis of these unique natural products in both plants and insects.
Stereochemistry and Enantiomeric Purity in Beta Necrodol Research
Characterization of Stereoisomers of Beta-Necrodol
This compound has two chiral centers on its cyclopentane (B165970) ring, leading to the existence of enantiomers. The systematic IUPAC name for one of these enantiomers is [(1R,3R)-2,2,3-trimethyl-4-methylidenecyclopentyl]methanol, which implies the existence of its mirror image, the (1S,3S)-enantiomer. The characterization and assignment of the absolute configuration of these stereoisomers are typically achieved through a combination of chemical synthesis and spectroscopic analysis. nih.govresearchgate.netnih.gov
The definitive determination of a stereoisomer's absolute configuration often relies on the total synthesis of an enantiomerically pure standard. mdpi.com For instance, the synthesis of (-)-β-necrodol has been accomplished, providing a reference compound. colab.ws By comparing the optical rotation—the direction and degree to which a chiral compound rotates plane-polarized light—of the synthetic standard with that of the natural isolate, the configuration of the natural product can be assigned.
A similar approach was used for a closely related compound, ((4R)-4,5,5-trimethyl-3-methylenecyclopent-1-en-1-yl)methyl acetate (B1210297), a sex pheromone of the invasive mealybug Delottococcus aberiae which possesses a β-necrodol skeleton. mdpi.comnih.gov Researchers synthesized both the (R)- and (S)-enantiomers. The absolute configuration of the naturally occurring levorotatory (-)-enantiomer was unequivocally identified as (R) through single-crystal X-ray diffraction analysis of a synthetic intermediate. nih.gov This powerful technique provides a detailed three-dimensional map of the molecule, allowing for unambiguous assignment of its stereochemistry. mdpi.com
Table 1: Stereoisomers of this compound
| Stereoisomer Name | Systematic Name (IUPAC) | Chirality Descriptor |
|---|---|---|
| (+)-beta-Necrodol | [(1S,3S)-2,2,3-trimethyl-4-methylidenecyclopentyl]methanol | (1S,3S) |
Enantiomeric Ratios in Natural Isolates
This compound was first discovered as a component of the defensive secretion of the carrion beetle, Necrodes surinamensis. acs.org These secretions act as a repellent against ants and other competing insects. While the presence of this compound in this species is well-established, specific studies quantifying the enantiomeric ratio (the ratio of the different enantiomers) of the naturally produced compound are not detailed in the available literature.
In many cases, insects produce chiral compounds with high enantiomeric purity. For example, the sex pheromone of the mealybug Delottococcus aberiae, which has a this compound skeleton, was found to be the (-)-(R)-enantiomer. nih.gov This indicates a highly selective biosynthetic pathway within the insect that produces predominantly one stereoisomer. Field bioassays demonstrated that the natural (-)-(R)-enantiomer was highly attractive to males, while the presence of the "unnatural" (+)-(S)-enantiomer had a detrimental effect on the attractant activity. nih.gov This highlights the critical role of stereochemistry in chemical communication among insects.
Although the precise enantiomeric composition of this compound from its original source, N. surinamensis, remains to be reported, the high stereoselectivity observed in related insect-produced compounds suggests that it is likely produced in a non-racemic (unequal mixture of enantiomers) form.
Table 2: Natural Sources of this compound and Related Compounds
| Compound | Natural Source (Species) | Function | Reported Enantiomeric Form |
|---|---|---|---|
| This compound | Necrodes surinamensis (Carrion Beetle) | Defensive Secretion | Enantiomeric ratio not reported |
Chiral Analysis Methodologies for this compound
To separate and quantify the enantiomers of a chiral compound like this compound, specialized analytical techniques are required. The most powerful and commonly used method for this purpose is chiral gas chromatography (GC). libretexts.org This technique utilizes a capillary column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. gcms.cz
The most common CSPs for separating terpene enantiomers are based on derivatized cyclodextrins. gcms.czgcms.cz Cyclodextrins are chiral, bucket-shaped molecules that can include one of the enantiomers more snugly than the other, leading to effective separation. For the analysis of the this compound-related pheromone, enantiomeric excess was determined by gas chromatography using a chiral stationary phase column. mdpi.comnih.gov
The typical workflow for chiral analysis of this compound would involve:
Extraction: The compound is extracted from the natural source (e.g., insect gland) using an appropriate solvent.
GC Separation: The extract is injected into a gas chromatograph equipped with a chiral column (e.g., a beta-cyclodextrin-based column like β-DEX).
Detection and Quantification: As the separated enantiomers exit the column, they are detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer present, allowing for the calculation of the enantiomeric ratio or enantiomeric excess (ee).
The oven temperature during the GC run is a critical parameter that can be adjusted to optimize the separation between the enantiomer peaks. gcms.cz By comparing the retention times of the peaks from the natural sample to those of pure, synthetically produced (R)- and (S)-standards, the identity of each enantiomer in the natural isolate can be confirmed.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| alpha-Necrodol |
| trans-alpha-Necrodyl acetate |
Synthetic Approaches to Beta Necrodol and Its Analogues
Enzyme-Assisted Enantioselective Synthesis of Beta-Necrodolpublish.csiro.aumolaid.comias.ac.in
Enzyme-assisted methods offer a powerful approach for the enantioselective synthesis of complex molecules like beta-necrodol, allowing for the production of specific stereoisomers. The enantioselective synthesis of natural (-)-β-necrodol and its enantiomer has been described in the literature publish.csiro.auresearchgate.netacs.org. This approach is particularly valuable for compounds where a specific enantiomer exhibits desired biological activity.
Lipases, a class of enzymes known for catalyzing the hydrolysis of lipids, are also highly effective in reverse reactions, such as esterification and transesterification, often with high chemo-, regio-, and enantioselectivity jmbfs.orgscielo.br. This property makes them valuable tools in the synthesis of optically pure compounds scielo.br.
In the context of this compound synthesis, lipase-catalyzed transesterification has been successfully employed for the resolution of racemic mixtures, leading to the production of enantiomerically pure intermediates or the final product researchgate.netcnr.itmdpi.com. For instance, a lipase (B570770) enzyme was used to separate enantiomers of γ-necrodyl acetate (B1210297), confirming the natural components' chirality researchgate.net. This methodology leverages the ability of lipases to discriminate between enantiomers of racemic substrates or enantiotopic groups in prochiral compounds scielo.br. A specific example involves the use of an alcohol (compound 104) in the synthesis of (-)-β-necrodol (compound 111) through a lipase-mediated resolution approach mdpi.comresearchgate.net.
Total Synthesis Strategies for this compound
Total synthesis approaches aim to construct the target molecule from simpler, readily available precursors, providing complete control over the molecular architecture and stereochemistry. The total synthesis of racemic this compound has been achieved, often employing key steps to establish the correct stereochemistry researchgate.netmolaid.comiisc.ac.inresearchgate.netresearchgate.net.
One notable strategy for the total synthesis of (±)-β-necrodol involves an ortho-ester Claisen rearrangement as a crucial step ias.ac.inresearchgate.netresearchgate.netresearchgate.net. This rearrangement can dictate a high level of 1,3-trans diastereoselection in a sterically congested cyclopentane (B165970) derivative, which is essential for forming the correct stereoisomer of this compound ias.ac.inresearchgate.net. Subsequent steps, such as photo-induced decarboxylation of the obtained γ,δ-unsaturated acid, can then afford this compound researchgate.net.
Another enantioselective total synthesis of enantiomerically pure this compound and its 1-epimer has been reported, starting from an aldehyde intermediate. Key steps in this synthesis include an asymmetric conjugate addition/Mannich reaction tandem and a type-II-magnesium-ene cyclization/oxidation sequence researchgate.net.
A summary of a synthetic pathway for β-necrodol is presented in the table below, highlighting key intermediates and reactions:
| Step | Reaction Type / Intermediate | Description | Reference |
| 1 | Cyclization of isobutyl crotonate | Formation of cyclopentenone intermediate. | acs.org |
| 2 | 1,2 reduction of cyclopentenone | Production of a key intermediate. | acs.org |
| 3 | Ireland-Claisen rearrangement | Smooth rearrangement through a silyl (B83357) ketene (B1206846) acetal (B89532) to yield a crucial intermediate. | acs.org |
| 4 | Conjugate addition of dimethylzinc (B1204448) with nickel catalysis | Formation of trans-isomer with complete diastereoselection. | acs.org |
| 5 | Methylenation (Takai/Lombardo conditions) | Introduction of all necessary carbons. | acs.org |
| 6 | Reduction | Conversion to β-necrodol. | acs.org |
Derivatization of Naturally Occurring Alpha-Necrodol to this compound Precursorsresearchgate.netnih.gov
Alpha-necrodol and this compound are related monoterpenes, and in some cases, alpha-necrodol or its derivatives can serve as precursors for this compound or its related compounds. Both alpha- and this compound have been found in the defensive secretions of the carrion beetle Necrodes surinamensis mdpi.comcolab.ws. Alpha-necrodol has also been identified in plant essential oils, such as Spanish lavender (Lavandula luisieri) researchgate.netmdpi.comcolab.ws.
The conversion of trans-α-necrodol to γ-necrodol, and subsequently to γ-necrodyl isobutyrate (a sex pheromone), highlights the potential for derivatization pathways within the necrodol family researchgate.netcolab.ws. While direct derivatization of alpha-necrodol to this compound precursors is not explicitly detailed as a primary synthetic route for this compound in the provided search results, the structural relationship and co-occurrence in nature suggest potential interconversion or shared synthetic intermediates. For instance, an efficient isomerization of β-necrodol to α-necrodol has been reported, indicating a close synthetic relationship acs.org. Conversely, trans-β-necrodol has been isomerized to trans-α-necrodol upon brief exposure to lithium ethylenediamide (LEDA) rsc.org.
Development of Synthetic Reference Standards for Necrodol Research
The development of synthetic reference standards is crucial for accurate chemical identification, quantification, and research in chemical ecology and other fields researchgate.netpharmtech.com. For compounds like this compound, which can exist as different enantiomers and are found in complex natural matrices, high-purity synthetic standards are indispensable.
Synthetic routes are often developed to provide authentic standards for researchers, enabling the precise analysis and quantification of tiny amounts of natural compounds, such as pheromones researchgate.net. These standards are used in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), to confirm structures and absolute configurations researchgate.net.
Reference standards, particularly for active pharmaceutical ingredients (APIs) and related compounds, are typically synthesized to the highest possible purity and undergo rigorous characterization using a broad range of analytical techniques, including HPLC, NMR, MS, IR, and elemental analysis pharmtech.comtlcstandards.comlgcstandards.com. This ensures their suitability for both qualitative and quantitative analysis lgcstandards.com. The availability of such standards for this compound allows for reliable comparative studies with naturally occurring samples and supports further investigations into its biological roles and properties.
Biological Roles and Ecological Significance of Beta Necrodol
Role as Insect Semiochemicals
Semiochemicals are chemicals that convey messages between organisms, mediating a wide array of behaviors crucial for survival and reproduction. Beta-necrodol and its derivatives function as important semiochemicals, notably as sex pheromones and defensive compounds.
Sex Pheromonal Activity of this compound Skeleton Derivatives
The necrodane skeleton, of which this compound is a representative, has been identified as a structural motif in the sex pheromones of several insect species, particularly within the Hemiptera order.
A significant role for a this compound skeleton derivative has been elucidated in the invasive mealybug Delottococcus aberiae (De Lotto), a significant pest in citrus crops. The main sex pheromone component emitted by virgin female D. aberiae was identified as (4,5,5-trimethyl-3-methylenecyclopent-1-en-1-yl)methyl acetate (B1210297), a novel monoterpenoid possessing an unusual this compound skeleton. nih.govnih.govresearchgate.netnih.govnih.gov This compound was found to be highly attractive to male D. aberiae in both laboratory and field experiments. nih.govnih.govnih.gov
Further research determined that the natural compound emitted by virgin females is the (-)-enantiomer, specifically identified as (-)-(R)-(4,5,5-trimethyl-3-methylenecyclopent-1-en-1-yl)methyl acetate. researchgate.netnih.govnih.gov Field studies demonstrated a notable difference in the attractant efficacy of the enantiomers and the racemic mixture. The natural (-)-(R)-enantiomer exhibited significantly higher trapping efficacy compared to the non-natural (+)-(S)-enantiomer and the racemic mixture. nih.gov
Table 1: Male Delottococcus aberiae Catches in Field Trials with Pheromone Components nih.gov
| Pheromone Component | Total Males Captured |
| (-)-(R)-(4,5,5-trimethyl-3-methylenecyclopent-1-en-1-yl)methyl acetate | 2831 |
| (+)-(S)-(4,5,5-trimethyl-3-methylenecyclopent-1-en-1-yl)methyl acetate | 914 |
| Racemic Mixture | 1481 |
| Blank Traps (Control) | 18 |
The necrodane class of monoterpenes, encompassing alpha-, beta-, and gamma-necrodols and their derivatives, has a diverse presence in insect chemical communication. Alpha- and this compound were initially discovered in the defensive secretion of the carrion beetle Necrodes surinamensis. researchgate.netnih.govepa.govnih.gov Beyond these, other necrodane derivatives serve as sex pheromones in different mealybug species. For instance, trans-α-necrodyl isobutyrate functions as a sex pheromone for Pseudococcus maritimus, while γ-necrodol and γ-necrodyl isobutyrate are components of the sex pheromone of Nipaecoccus viridis. nih.govnih.govwikipedia.org
In the context of D. aberiae, comparative analysis involving the mass spectra fragmentation of synthetic beta-necrodols and gamma-necrodol, alongside the hydrolyzed compound from D. aberiae virgin female volatiles, allowed for the exclusion of beta and gamma structures as primary candidates for its main pheromone. nih.gov This highlights the species-specific nature of mealybug pheromone systems, where even closely related necrodane structures can have distinct biological activities. While some mealybugs utilize multicomponent sex pheromone blends, a single compound often exhibits potent biological activity. nih.gov
Defensive Chemical Function in Invertebrates
Beyond their role in sexual communication, alpha- and this compound are well-documented for their defensive functions in certain invertebrates. These compounds are anti-insectan terpenes found in the defensive gland secretion of the carrion beetle Necrodes surinamensis (Coleoptera: Silphidae). epa.govnih.gov
Studies have shown that alpha- and this compound act as repellents to a variety of insects, including ants, and are irritating to cockroaches and flies. epa.gov This defensive secretion is crucial for the beetle's survival, as Necrodes surinamensis is known to eject this chemical as a spray, capable of rotating its abdomen to direct the spray in multiple directions to deter predators. This compound, in particular, has been noted for its repellent properties against a broad spectrum of insect species, affecting at least 31 species across orders such as Coleoptera, Hymenoptera, and Hemiptera. This demonstrates its effectiveness as a generalist insect deterrent.
Plant-Insect Interactions and Chemical Ecology
The presence and activity of this compound extend to the intricate chemical interactions between plants and insects, influencing herbivory and defense mechanisms.
Repellent Properties of this compound Against Insect Species
As established, this compound exhibits significant repellent properties against a diverse range of insect species. This anti-insectan activity, initially observed in the defensive secretions of the carrion beetle, underscores its potential ecological relevance in other contexts, including plant defense. The discovery of necrodane-type monoterpenes, such as trans-α-necrodol and its acetate derivative, in the plant kingdom (e.g., Lavandula stoechas subsp. luisieri and Evolvulus alsinoides L.) further supports the broader ecological significance of these compounds. nih.govnih.gov While this compound itself is prominently known from insect defense, the presence of related necrodane skeletons in plants suggests an evolutionary convergence or co-optation of these chemical structures for anti-insectan purposes across different kingdoms, contributing to plant chemical defenses against herbivores.
Advanced Analytical Methodologies in Beta Necrodol Characterization
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods are indispensable tools in the elucidation of the absolute configuration and conformational preferences of chiral molecules like beta-Necrodol. These techniques, which exploit the differential interaction of chiral molecules with circularly polarized light, provide critical insights, especially when traditional methods such as X-ray crystallography are not feasible or yield inconclusive results. The synergistic combination of experimental chiroptical spectroscopy with quantum chemical calculations has become a gold standard for reliable stereochemical assignments.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule in the ultraviolet-visible (UV-Vis) region. This technique is highly sensitive to the chiral nature of molecules and provides characteristic spectral signatures that are directly related to the molecule's conformation and absolute configuration. For this compound derivatives, ECD spectra can reveal the presence of specific chromophores and their spatial arrangement, which are crucial for stereochemical determination. The interpretation of experimental ECD spectra is often reinforced by comparing them with theoretically calculated spectra, which are derived from quantum chemical simulations of various conformers and their Boltzmann-averaged contributions.
Table 1: Representative ECD Spectral Data Parameters for Chiral Monoterpenoids (Conceptual)
| Parameter | Description | Typical Range/Observation (for chiral monoterpenoids) | Significance for Stereochemistry |
| Wavelength (λmax) | Wavelength of maximum differential absorption (peak or trough) | 190-250 nm (far-UV), 250-350 nm (near-UV for aromatics) | Indicates electronic transitions and chromophore environment. |
| Molar Ellipticity ([θ]) | Measure of the differential absorption, proportional to concentration and path length | Varies, typically in deg cm² dmol⁻¹ | Sign and magnitude of ellipticity at specific wavelengths are key for configuration assignment. |
| Cotton Effect | Characteristic shape of the CD band (positive or negative) | Positive or Negative | Directly correlates with the absolute configuration and conformation. |
| Exciton Chirality | Coupling of two or more chromophores leading to a split Cotton effect | Couplet (positive or negative) | Non-empirical method for absolute configuration without external reference. |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy extends the principles of CD into the infrared (IR) region, measuring the differential absorption of left- and right-circularly polarized IR light. A significant advantage of VCD is its applicability to compounds that lack strong chromophores in the UV-Vis region, as it probes the vibrational transitions of the entire molecular skeleton. VCD is particularly powerful for determining the absolute configuration and conformation of flexible molecules, as it can often predict the predominance of specific conformers.
Research findings indicate that VCD, when coupled with ab initio (Density Functional Theory, DFT) quantum chemical calculations, can reliably determine the absolute configuration and conformation of complex natural products. For instance, in studies of cyclic beta-lactams (structurally distinct from this compound but illustrating the method's power), VCD analysis has confirmed homochirality and predicted conformational preferences, even in cases with multiple allowed conformers. This methodology is directly transferable to the characterization of this compound and its derivatives, providing a robust approach to resolve their stereochemical intricacies.
Future Research Directions in Beta Necrodol Chemistry and Biology
Elucidation of Undiscovered Biosynthetic Pathways
Despite its unique structure and presence in both insects and plants, the complete biosynthetic pathway of beta-necrodol remains largely uncharacterized upv.esnih.gov. Current hypotheses suggest that the necrodol skeleton could originate from geranyl diphosphate (B83284) (GPP) via typical head-to-tail 1'-4 linkage of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), potentially involving an isocamphane (B1619365) skeleton, or through alternative cyclization pathways like a 2-3', 2'-4 linkage upv.es. An alternative pathway via a lavandulyl cation followed by cyclization and methyl rearrangement has also been proposed upv.es.
Future research should focus on:
Enzymatic Characterization: Identifying and characterizing the specific terpene synthases and other enzymes responsible for the cyclization and rearrangement steps that lead to the necrodol skeleton. This would involve genomic and transcriptomic studies in organisms known to produce this compound, such as Necrodes surinamensis and Lavandula stoechas subsp. luisieri tandfonline.comnih.gov.
Isotopic Labeling Studies: Employing isotopic labeling experiments to definitively trace the carbon atoms from precursor molecules (e.g., IPP, DMAPP) into the this compound structure, thereby confirming or refuting proposed biosynthetic routes upv.es.
Comparative Biosynthesis: Comparing the biosynthetic machinery in insects and plants to determine if convergent evolution has led to similar pathways or if distinct enzymatic mechanisms are at play for producing the necrodol scaffold in different kingdoms tandfonline.comnih.gov.
Exploration of Novel Biological Functions
This compound is known for its repellent properties in carrion beetles and its role as a sex pheromone component in certain mealybug species colab.wsresearchgate.netmdpi.com. However, its full spectrum of biological activities and ecological functions is likely broader and warrants further investigation.
Future research should focus on:
Expanded Ecological Roles: Investigating its potential roles in other interspecies interactions, such as plant-microbe interactions, allelopathy, or as a signaling molecule in complex ecosystems tandfonline.comwikipedia.org. Given its presence in Lavandula species, exploring its contribution to plant defense against a wider range of herbivores and pathogens is crucial tandfonline.comdavidpublisher.com.
Pharmacological Potential: Exploring potential pharmacological activities in other organisms, given that many natural products with ecological roles also possess medicinal properties nih.gov. While strict content exclusions prevent discussion of dosage/administration and safety profiles, the discovery of novel biological functions could open avenues for future applications.
Structure-Activity Relationship (SAR) for Biological Functions: Delving deeper into how subtle structural variations within the necrodane family (e.g., alpha-necrodol, gamma-necrodol, and their esters) influence their specific biological activities and receptor interactions nih.govresearchgate.netmdpi.comresearchgate.net.
Development of Sustainable Production Methods
Currently, this compound can be synthesized in the laboratory, with various routes developed for necrodol isomers upv.esresearchgate.netresearchgate.netacs.org. However, the increasing interest in natural products for pest control and other applications necessitates the development of more sustainable and scalable production methods.
Future research should focus on:
Biotechnological Production: Exploring microbial or plant cell culture systems for the biotechnological production of this compound. This would involve genetically engineering microorganisms (e.g., yeast, bacteria) or plant cell lines with the elucidated biosynthetic pathways to produce the compound in a controlled and scalable manner nih.gov.
Green Chemistry Approaches: Developing greener synthetic routes that minimize waste, use renewable feedstocks, and reduce reliance on hazardous reagents and solvents nih.gov. This could involve enzymatic synthesis or flow chemistry approaches.
Optimization of Natural Extraction: For naturally occurring sources like Lavandula stoechas subsp. luisieri, optimizing extraction methods to maximize yield and purity while minimizing environmental impact davidpublisher.comresearchgate.net. This includes exploring supercritical fluid extraction or other eco-friendly techniques.
Investigation of Structure-Activity Relationships for Ecological Applications
Understanding the precise relationship between the chemical structure of this compound and its derivatives and their biological activity is paramount for developing targeted ecological applications, particularly in pest management uliege.bescielo.br.
Future research should focus on:
Chiral Specificity: Investigating the impact of different enantiomers and diastereomers of this compound and its related compounds on their biological efficacy. For example, while racemic forms of some necrodol-derived pheromones are attractive, enantiopure forms can have different or stronger effects, and sometimes even synergistic effects are observed between enantiomers researchgate.netresearchgate.net.
Derivative Synthesis and Testing: Synthesizing novel this compound analogues with subtle structural modifications and systematically testing their ecological activities (e.g., repellency, attractancy, antimicrobial properties) to identify key pharmacophores and optimize their efficacy researchgate.netuliege.be.
Formulation and Delivery Systems: Developing effective and environmentally benign formulations for this compound and its active derivatives for practical ecological applications, such as controlled-release pheromone dispensers or bio-pesticides scielo.brwsu.edu.
Interdisciplinary Studies Bridging Organic Chemistry and Chemical Ecology
The study of this compound inherently bridges organic chemistry and chemical ecology, and future advancements will heavily rely on strengthening these interdisciplinary connections wikipedia.orgchemecol.orgfrontiersin.org.
Future research should focus on:
Integrated Omics Approaches: Combining advanced analytical chemistry techniques (e.g., high-resolution mass spectrometry, NMR spectroscopy) with genomics, transcriptomics, and proteomics to comprehensively map the chemical landscape and the underlying biological machinery involved in this compound's production and perception in various organisms wikipedia.orgtandfonline.com.
Computational Chemistry and Modeling: Utilizing computational tools, such as molecular docking and de novo design, to predict novel biological targets for this compound and its derivatives, and to guide the synthesis of new compounds with enhanced ecological activities uliege.be.
Collaborative Research Networks: Fostering stronger collaborations between organic chemists, chemical ecologists, entomologists, botanists, and biotechnologists to facilitate a holistic understanding of this compound, from its molecular synthesis to its ecological impact and potential applications researchgate.netchemecol.orgfrontiersin.orgmdpi-res.com.
Q & A
Q. Table 1: Critical Parameters for Synthesis
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Temperature | 25–30°C | Thermocouple monitoring |
| Reaction Time | 48–72 hrs | HPLC peak integration |
| Solvent | Anhydrous DCM | Karl Fischer titration |
Basic: How should researchers design pharmacological assays to evaluate this compound’s bioactivity?
Methodological Answer:
Initial pharmacological screening should balance specificity and scalability:
- In Vitro Assays : Use cell lines expressing target receptors (e.g., HEK293 for GPCR studies) with dose-response curves (IC/EC) calculated via nonlinear regression .
- Control Groups : Include positive controls (e.g., known agonists/antagonists) and vehicle-only groups to isolate compound-specific effects .
- Data Normalization : Express activity as percentage inhibition/activation relative to controls, with triplicate runs to assess intra-assay variability .
Advanced: How can conflicting data between in vitro and in vivo studies of this compound be resolved?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) or off-target effects. Mitigation strategies include:
- PK Profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models to identify metabolic bottlenecks .
- Metabolite Screening : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Dose Escalation Studies : Test higher doses in vivo while monitoring toxicity (e.g., ALT/AST levels) to determine therapeutic windows .
Q. Table 2: Common Data Contradictions and Solutions
| Contradiction Type | Likely Cause | Resolution |
|---|---|---|
| In vitro activity but no in vivo effect | Poor bioavailability | Modify formulation (e.g., nanoencapsulation) |
| Toxicity in vivo but not in vitro | Metabolite-induced hepatotoxicity | Conduct metabolite profiling |
Advanced: What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit dose-response data to Hill or Logistic models to derive EC and Hill coefficients .
- Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points.
- Multiplicity Correction : Apply Bonferroni or Holm-Sidak adjustments for pairwise comparisons in multi-dose experiments .
Basic: How to conduct a systematic literature review on this compound’s mechanisms of action?
Methodological Answer:
- Keyword Strategy : Combine terms like “this compound” AND (“receptor binding” OR “signaling pathway”) using Boolean operators in PubMed/Scopus .
- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details, excluding preprints or non-validated sources .
- Data Extraction : Tabulate findings (e.g., target proteins, assay types) to identify consensus or gaps .
Advanced: How can computational modeling optimize this compound’s structural analogs for enhanced potency?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target receptors, validating with mutagenesis data .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess conformational stability in solvated environments .
Basic: What ethical considerations apply to this compound research involving animal models?
Methodological Answer:
- IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and justify sample sizes via power analysis .
- Pain Management : Predefine humane endpoints and analgesic protocols (e.g., buprenorphine for post-surgical pain) .
Advanced: How to ensure this compound research data complies with FAIR principles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
